Amidoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

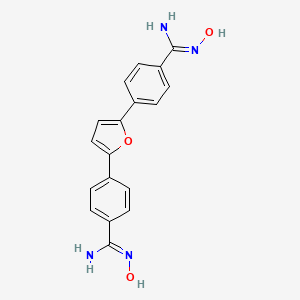

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZULDYEOVSIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/O)/N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186953-55-9 | |

| Record name | DB-290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DB-290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3RX2015Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

amidoxime functional group properties and reactivity

An In-depth Technical Guide to the Amidoxime Functional Group: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to the this compound Functional Group

The this compound functional group, characterized by the general structure R-C(NH₂)=NOH, is a versatile and increasingly important moiety in medicinal chemistry, materials science, and organic synthesis.[1][2] Possessing both a hydroxyimino and an amino group on the same carbon atom, amidoximes exhibit a unique combination of physical and chemical properties.[1][2] They are structurally related to amides, amidines, and hydroxamic acids and serve as crucial intermediates in the synthesis of various heterocyclic compounds.[2][3]

Historically, the first this compound was synthesized in 1873, but their significance has grown substantially in recent decades.[4] In drug development, they are widely recognized as effective prodrugs for improving the oral bioavailability of basic amidine-containing drugs and as bioisosteres for carboxylic acids and amides.[5][6][7][8] Furthermore, their ability to chelate a wide range of metal ions has led to applications in materials science, particularly for the extraction of elements like uranium from seawater.[9][10][11] This guide provides a comprehensive overview of the core properties, reactivity, and applications of the this compound functional group.

Structure and Physicochemical Properties

The unique arrangement of atoms in the this compound group gives rise to complex structural and electronic properties, including tautomerism, isomerism, and distinct acidity.

Tautomerism and Isomerism

Amidoximes can exist in several tautomeric forms, although the this compound form is the most stable and dominant.[4] The primary tautomers include the this compound, iminohydroxylamine, and a zwitterionic aminonitrone form.[4] The presence of the zwitterionic tautomer has been identified via FT-IR spectroscopy by a characteristic band around 1690 cm⁻¹.[4]

Geometrical isomerism (E/Z) is also a key feature, arising from the C=N double bond. The (Z)-isomer is generally the most energetically favorable form.[4] The isomerization from the Z to the E form can be influenced by factors such as pH, with acid catalysis significantly accelerating the process.[12][13]

Acidity and Basicity (pKa)

The this compound group is amphoteric, containing both a basic amino group and an acidic hydroxyl group.[11] This results in two distinct pKa values. The first pKa (pKa1), typically in the range of 4.8 to 6.1, corresponds to the protonation of the oxime nitrogen.[14] The second pKa (pKa2), around 12.3 to 13.2, is associated with the deprotonation of the oxime hydroxyl group.[14] Consequently, at physiological pH, the this compound group exists predominantly in its neutral form.[14] The significant variance in reported pKa values in the literature has been addressed by combined experimental and computational studies.[10][15][16]

| Compound | pKa1 (N-protonation) | pKa2 (O-deprotonation) | Reference |

| Benzthis compound | 4.85 | 12.36 | [14] |

| General Amidoximes | ~6 | ~13 | [14] |

Metal Chelation

Amidoximes are potent chelating agents for a variety of metal ions, including transition metals, lanthanides, and actinides.[9][17] The this compound anion acts as a bidentate ligand, coordinating with metal ions through both the oxime nitrogen and the deprotonated hydroxyl oxygen to form a stable five-membered ring complex.[9][18] This high affinity for metals like uranyl (UO₂²⁺) is the basis for using poly(this compound)-functionalized materials to extract uranium from seawater.[10][11]

Synthesis of Amidoximes

Amidoximes are generally straightforward to synthesize in high yields.[4] Several methods have been developed, with the most common approach involving the reaction of a nitrile with hydroxylamine (B1172632).[3][4]

From Nitriles and Hydroxylamine

The most widely used and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[4] This reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or water.[3][4]

Experimental Protocol: General Synthesis of an Aryl this compound

-

Materials : Aryl nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), triethylamine (1.6 eq), and distilled water.[3]

-

Procedure :

-

A mixture of the aryl nitrile, hydroxylamine hydrochloride, and triethylamine is prepared in distilled water.[3]

-

The mixture is stirred vigorously at room temperature (25 °C) for approximately 6 hours.[3]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid product is typically collected by filtration, washed with cold water, and dried.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Other Synthetic Routes

While the nitrile route is dominant, other methods for synthesizing amidoximes, particularly N-substituted variants, exist:

-

From Amides : A one-pot method involves the Ph₃P–I₂-mediated dehydrative condensation of secondary amides with hydroxylamine.[19]

-

Ring-Opening of Heterocycles : Amidoximes can be formed by the ring-opening of certain heterocycles, such as 1,2,4-oxadiazoles, using reagents like aqueous NaOH or LiAlH₄.[4]

-

From Thioamides : In some cases, reacting thioamides with hydroxylamine can yield better results than starting from the corresponding nitriles.[4]

Reactivity of the this compound Functional Group

The dual functionality of the this compound group makes it a versatile reactant in various chemical transformations.

Reduction to Amidines

The reduction of amidoximes to the corresponding amidines is a critical reaction, especially in the context of medicinal chemistry. This conversion is the basis of the "this compound-as-prodrug" strategy.[6][7] In vivo, this reduction is catalyzed by enzyme systems involving cytochrome b5 and P450 enzymes.[6] This bioactivation converts the less basic, more readily absorbed this compound prodrug into the highly basic, pharmacologically active amidine in the body.[6]

Oxidation and Nitric Oxide (NO) Release

Amidoximes can be oxidized by various chemical and biological oxidants.[4] The oxidation products are typically the corresponding amides or nitriles, depending on the oxidant used.[4] For instance, oxidants capable of transferring an oxygen atom, like H₂O₂, tend to form amides, while others like Pb(OAc)₄ favor nitrile formation.[4]

Significantly, the oxidation of amidoximes by hemoproteins like cytochrome P450 (CYP450) can lead to the release of nitric oxide (NO), a crucial signaling molecule in cardiovascular and other physiological systems.[4] This property is exploited in the design of NO-donating drugs for conditions like hypertension.[1][4]

Cyclization Reactions

As bifunctional nucleophiles, amidoximes are valuable precursors for synthesizing a wide array of five- and six-membered heterocyclic compounds.[1][3] A common application is the synthesis of 1,2,4-oxadiazoles, which are themselves important pharmacophores and can serve as "masked" this compound prodrugs.[7][8][19]

Applications in Research and Drug Development

The unique properties of amidoximes have made them invaluable in modern drug discovery and other scientific fields.

Prodrugs for Amidines

Strongly basic functional groups like amidines are often protonated at physiological pH, leading to high hydrophilicity and poor oral absorption.[6] Converting the amidine to a less basic this compound creates a prodrug that can be absorbed more effectively from the gastrointestinal tract.[5][6] Once absorbed, the this compound is reduced in vivo to release the active amidine drug.[6] This strategy has been successfully applied to develop oral antithrombotic agents like ximelagatran (B1683401) (the prodrug of melagatran) and antiviral drugs.[6][20][21]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design.[8][22][23] The this compound group is frequently used as a bioisostere for carboxylic acids and amides.[4][8] This substitution can improve metabolic stability, alter pKa, enhance cell permeability, and create novel intellectual property, all while potentially maintaining or improving target binding.[8][22]

Diverse Biological Activities

Beyond their use as prodrugs and bioisosteres, molecules containing the this compound moiety have demonstrated a wide spectrum of intrinsic biological activities, including:

Characterization Techniques

Several analytical techniques are employed to identify and characterize amidoximes.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy : FT-IR is a key tool for identifying the this compound group. Characteristic absorption bands include the C=N stretching vibration around 1650-1660 cm⁻¹ and the N-O stretching vibration near 910-930 cm⁻¹.[4][25][26] The presence of a band around 1690 cm⁻¹ can indicate the zwitterionic tautomer.[4][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure. The chemical shifts of the -NH₂ and -OH protons can be observed, although they are often broad and may exchange with D₂O.

-

Mass Spectrometry (MS) : ESI-MS is used to determine the molecular weight and fragmentation patterns of amidoximes and their metal complexes, providing insights into their structure and coordination.[28]

| Technique | Key Observables for this compound Group | Reference |

| FT-IR | C=N stretch (~1655 cm⁻¹), N-O stretch (~910 cm⁻¹) | [25][26] |

| ¹H NMR | Resonances for -NH₂ and -OH protons | [29] |

| Mass Spec. | Molecular ion peak corresponding to the expected mass | [28] |

Conclusion

The this compound functional group is a cornerstone of modern medicinal chemistry and has growing importance in materials science. Its unique structural features give rise to a rich and versatile reactivity profile. The ability to act as a prodrug moiety for amidines, a bioisostere for common functional groups, and a powerful metal chelator ensures that amidoximes will continue to be a focus of intensive research. For professionals in drug development and materials science, a thorough understanding of the synthesis, properties, and reactivity of amidoximes is essential for leveraging their full potential in creating novel therapeutics and advanced materials.

References

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Acidity of the this compound functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Acidity of the this compound functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 20. This compound prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 22. drughunter.com [drughunter.com]

- 23. benthamscience.com [benthamscience.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The Study of this compound-Functionalized Cellulose Separate Th(IV) from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The coordination of this compound ligands with uranyl in the gas phase: a mass spectrometry and DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

Synthesis of Novel Amidoxime Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoxime derivatives have emerged as a versatile and crucial scaffold in medicinal chemistry and drug development. Possessing a unique combination of a hydroxyimino and an amino group on the same carbon atom, these compounds serve as important bioisosteres for carboxylic acids and as prodrugs for amidines, thereby enhancing oral bioavailability and cell permeability.[1][2] Their broad spectrum of biological activities, including roles as enzyme inhibitors and nitric oxide (NO) donors, has positioned them as promising candidates for the development of novel therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives can be achieved through several key methodologies. The most common approaches include the reaction of nitriles with hydroxylamine (B1172632), and a more recent, efficient one-pot synthesis from amides or carboxylic acids.

Method 1: Synthesis from Nitriles and Hydroxylamine

This is the most established and widely used method for the preparation of amidoximes.[5] The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of a nitrile.

General Experimental Protocol:

To a solution of the nitrile (1.0 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium carbonate, triethylamine (B128534), 2.0 equivalents) are added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 60-80°C) for a duration of 1 to 48 hours, depending on the specific substrate.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired this compound.[6]

Method 2: One-Pot Synthesis from Amides, Acid Chlorides, or Carboxylic Acids

A more recent and efficient approach involves the one-pot synthesis of N-substituted amidoximes from readily available amides, acid chlorides, or carboxylic acids. This method, mediated by a dehydrating agent like a triphenylphosphine-iodine system, offers the advantage of mild reaction conditions and shorter reaction times.[7]

Experimental Protocol for Synthesis from Amides:

To a solution of iodine (1.5 equivalents) and triphenylphosphine (B44618) (1.5 equivalents) in dry dichloromethane (B109758) at 0°C, the amide (1.0 equivalent), triethylamine (5.0 equivalents), and hydroxylamine hydrochloride (1.5 equivalents) are added. The reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.[6][7]

Experimental Protocol for Synthesis from Carboxylic Acids:

In a similar setup, to a solution of iodine (3.0 equivalents) and triphenylphosphine (3.0 equivalents) in dry dichloromethane at 0°C, the carboxylic acid (1.0 equivalent), an amine (1.0 equivalent), and triethylamine (6.5 equivalents) are added. The mixture is stirred at room temperature for 1 hour. Subsequently, hydroxylamine hydrochloride (1.5 equivalents) is added, and the reaction is stirred for an additional 2 hours. Work-up and purification are performed as described for the synthesis from amides.[7]

Quantitative Data on Synthesized this compound Derivatives

The following tables summarize the quantitative data for a selection of novel this compound derivatives synthesized using the methodologies described above.

| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | References |

| 2a | N-phenylbenzamide | 2 | 92 | 135-136 | [7] |

| 2j | N-phenylacetamide | 2 | 78 | 130-131 | [7] |

| 2r | Benzamide | 2 | 85 | 79-80 | [7] |

| Benzthis compound | Benzonitrile | 1 | ~98 | 79-81 | [5][8] |

| Nicotinamide oxime | Nicotinonitrile | 1 | 78 | 108-110 | [9] |

| Acetamide oxime | Acetonitrile | 1 | 89 | 135-136 | [9] |

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | HRMS (m/z) | References |

| 3-Phenyl-5-phenyl-1,2,4-oxadiazole | 8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H) | 175.7, 168.9, 132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3 | 1612, 1600-1390, 735, 695 | [M+H]+: 223.0867 | [8] |

| 3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | 9.06 (s, 1H), 8.53 (d, 1H), 8.48 (d, 1H), 8.13 (d, 2H), 7.79 (t, 1H), 7.51 (d, 2H) | 173.7, 168.5, 148.7, 137.8, 133.5, 130.5, 129.3, 128.9, 127.2, 125.7, 124.8, 123.2 | 1600-1400, 1527, 1350, 1273, 740 | [M+H]+: 302.0324 | [8] |

| 4,4'-Oxy-bis-benzamide oxime | 7.66 (d, 4H), 6.99 (d, 4H), 5.74 (s, 4H) | 157.4, 151.0, 130.2, 129.1, 127.8, 127.7, 119.3, 118.8, 118.7, 118.1 | - | - | [9] |

Visualizing Synthetic and Biological Pathways

Synthetic Workflow

The general workflow for the synthesis of this compound derivatives from nitriles is a straightforward and widely applicable process.

Biological Signaling Pathway: IDO1 Inhibition

A significant area of interest for this compound derivatives is their role as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is implicated in tumor immune evasion.[10] The this compound-containing drug, Epacadostat (B560056), is a potent IDO1 inhibitor.[11]

The IDO1 pathway plays a crucial role in creating an immunosuppressive tumor microenvironment.

Conclusion

The synthesis of novel this compound derivatives continues to be a vibrant area of research, driven by their significant potential in drug discovery. The methodologies outlined in this guide, from the classic nitrile-hydroxylamine reaction to the more modern one-pot syntheses, provide a robust toolkit for medicinal chemists. The ability of amidoximes to modulate biological pathways, such as the inhibition of IDO1, underscores their importance in developing next-generation therapeutics for a range of diseases, including cancer. This guide serves as a foundational resource for researchers dedicated to exploring the vast potential of this versatile chemical scaffold.

References

- 1. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Amidoxime Tautomerism and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Amidoximes are a critical functional group in medicinal chemistry, frequently employed as bioisosteres of carboxylic acids and as prodrugs to enhance the bioavailability of amidine-containing therapeutics.[1][2] Their rich chemical landscape, characterized by tautomerism and isomerism, plays a pivotal role in their biological activity, reactivity, and physicochemical properties.[1][2] A thorough understanding of these isomeric and tautomeric forms is therefore paramount for the rational design and development of novel drug candidates. This guide provides a comprehensive overview of amidoxime tautomerism and isomerism, detailing the experimental and computational methodologies used for their study, presenting key quantitative data, and outlining the biological pathways they influence.

The Landscape of this compound Isomerism and Tautomerism

Amidoximes can exist in various isomeric and tautomeric forms, which are in dynamic equilibrium. These forms can be broadly categorized as constitutional isomers (tautomers) and geometric diastereoisomers (E/Z isomers).

The four primary tautomeric forms of amidoximes are:

-

This compound form: The most common and generally most stable form.

-

Iminohydroxylamine form: A less stable tautomer.

-

Aminonitrone form: A zwitterionic tautomer that can be stabilized in protic solvents.

-

Nitroso-amine form: The least stable tautomer.[1]

Each of these tautomers can also exist as E and Z geometric isomers with respect to the C=N double bond. Theoretical and experimental studies have consistently shown that the (Z)-amidoxime is the most energetically favorable and dominant form in both protic and aprotic solvents.[1] However, the (Z)-aminonitrone and (E)-amidoxime forms can also coexist as minor species due to their relatively close energy levels.[1]

The following diagram illustrates the principal tautomeric and isomeric forms of amidoximes.

Quantitative Analysis of Tautomer and Isomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable quantitative insights into the relative stabilities of this compound tautomers and isomers. The following tables summarize key energetic and spectroscopic data.

Table 1: Relative Energies of Acetthis compound and Benzthis compound Tautomers

| Tautomer/Isomer | Acetthis compound (Relative Energy, kcal/mol)[1] | Benzthis compound (Relative Energy, kcal/mol)[1] |

| (Z)-Amidoxime | 0.0 | 0.0 |

| (E)-Amidoxime | 3.5 | 5.4 |

| (Z)-Aminonitrone | 3.0 | 4.5 |

| (E)-Aminonitrone | > 8.5 | > 9.8 |

| Iminohydroxylamine | > 8.5 | > 9.8 |

| Nitroso-amine | ~ 30 | ~ 30 |

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Tautomers

| Functional Group | Stretching Vibration | Solid Phase (cm⁻¹) | Liquid Phase (CHCl₃) (cm⁻¹) | Reference |

| This compound OH | ν(OH) | - | 3620 | [3] |

| This compound NH₂ | ν(NH₂) | 3400 and 3500 (shoulder) | - | [3] |

| This compound C=N | ν(C=N) | 1656 | - | [1] |

| Aminonitrone C=N | ν(C=N) | 1690 | - | [1] |

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Benzthis compound

| Nucleus | (Z)-Benzthis compound (DMSO-d₆) δ (ppm) | (E)-Benzthis compound (DMSO-d₆) δ (ppm) | Reference | |---|---|---|---|---| | OH | ~9.5 | ~10.0 |[4] | | NH₂ | ~5.8 | ~6.0 |[4] | | Aromatic CH | 7.3 - 7.7 | 7.3 - 7.7 |[4] | | C=N | ~150 | ~152 |[5] |

Note: Specific chemical shifts can vary depending on the solvent and substituents.

Experimental Protocols for Characterization

The characterization of this compound tautomers and isomers relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different isomeric and tautomeric forms of amidoximes in solution.

Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. Filter the sample if any particulate matter is present.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire spectra at a controlled temperature (e.g., 298 K).

-

Use a standard pulse program (e.g., 'zg30').

-

Set a spectral width of approximately 16 ppm.

-

Employ a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest for quantitative analysis. A typical starting value is 10 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set a spectral width of approximately 220 ppm.

-

For quantitative analysis, use inverse-gated decoupling and a long relaxation delay (e.g., 30-60 seconds) to overcome the negative Nuclear Overhauser Effect (NOE) and ensure full relaxation of the carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals corresponding to the distinct protons (e.g., -OH and -NH₂) of the different isomers and tautomers. The ratio of the integrals provides the relative populations of each species in solution.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the different functional groups present in the tautomeric forms of amidoximes, particularly in the solid state.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the different functional groups. Key bands to look for include the O-H stretch, N-H stretches, and the C=N stretches of the this compound and aminonitrone forms (see Table 2).

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, allowing for the definitive identification of a specific isomer and tautomer.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of the this compound compound of suitable size and quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is collected over a range of angles by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

-

Computational Chemistry

Computational methods are essential for predicting the relative stabilities of tautomers and isomers and for interpreting experimental spectroscopic data.

Protocol for DFT Calculations:

-

Model Building:

-

Construct the 3D structures of all possible tautomers and isomers of the this compound of interest using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for each structure using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

-

Solvation Effects:

-

To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using an implicit solvent model such as the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

Calculate the relative electronic and Gibbs free energies of the different tautomers and isomers to predict their relative populations.

-

Simulate spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.

-

Biological Pathways and Significance

The tautomerism and isomerism of amidoximes have significant implications for their biological activity, particularly their role as nitric oxide (NO) donors.

Cytochrome P450-Mediated Nitric Oxide Release

Amidoximes are known to be oxidized by cytochrome P450 (CYP) enzymes, leading to the release of nitric oxide, a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[6][7] This metabolic activation is particularly important in drug development, as amidoximes can be designed as prodrugs that release NO at the target site.

The following diagram illustrates the catalytic cycle of cytochrome P450 involved in the oxidation of amidoximes.

Experimental and Logical Workflows

A systematic approach is crucial for the comprehensive characterization of this compound tautomerism and isomerism.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of amidoximes.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICM User's Guide: Generate Tautomers [molsoft.com]

- 3. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

The Coordination Chemistry of Amidoxime Ligands with Transition Metals: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and application of transition metal-amidoxime complexes, with a focus on their relevance to drug development and materials science.

Introduction

Amidoxime ligands, characterized by the RC(=NOH)NH₂ functional group, have garnered significant attention in coordination chemistry due to their versatile binding modes and the diverse properties of their resulting metal complexes. The presence of both a hard oxygen donor and a borderline nitrogen donor allows for the formation of stable chelates with a wide range of transition metals. This unique characteristic has led to their application in various fields, from the extraction of critical materials like uranium from seawater to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the coordination chemistry of this compound ligands with transition metals, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound Ligands and their Transition Metal Complexes

General Synthesis of this compound Ligands

The most common and straightforward method for the synthesis of this compound ligands involves the reaction of a nitrile with hydroxylamine (B1172632) in the presence of a base.[1]

Experimental Protocol: Synthesis of Benzthis compound

-

Materials: Benzonitrile (B105546), hydroxylamine hydrochloride, sodium carbonate, ethanol (B145695), water.

-

Procedure:

-

In a round-bottom flask, dissolve benzonitrile (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure benzthis compound.

-

References

An In-depth Technical Guide to the Synthesis of Amidoxime-Based Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of amidoxime-based metal-organic frameworks (MOFs), materials of significant interest for applications ranging from environmental remediation to advanced drug delivery. This document details the primary synthesis strategies, offers specific experimental protocols for key materials, presents quantitative data in a comparative format, and visualizes the synthetic workflows for enhanced clarity.

Introduction to this compound-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The introduction of the this compound functional group (-C(NH₂)=NOH) into the MOF structure imparts a high affinity for certain metal ions, most notably uranyl ions, making these materials exceptional candidates for uranium extraction from seawater.[1][2] Beyond this, the versatile chemistry of the this compound group and the inherent properties of MOFs, such as high surface area and tunable porosity, are being explored for applications in catalysis, sensing, and, increasingly, in the controlled delivery of therapeutic agents.[3][4] The biocompatibility and potential for targeted drug release make this compound-functionalized MOFs a promising platform for innovative cancer therapies and other biomedical applications.[5][6]

Core Synthesis Strategies

The synthesis of this compound-based MOFs can be broadly categorized into two main approaches: direct synthesis and post-synthetic modification (PSM).

-

Direct Synthesis: This method involves the use of an organic linker that already contains the this compound group in the initial solvothermal synthesis of the MOF. While conceptually straightforward, this approach can be challenging due to the potential for the this compound group to interfere with the MOF crystallization process.

-

Post-Synthetic Modification (PSM): PSM is a more common and versatile strategy where a pre-synthesized MOF containing a suitable functional group (e.g., an amino or cyano group) is chemically modified to introduce the this compound functionality.[7][8] This approach allows for the use of well-established, stable MOF platforms and offers greater control over the degree of functionalization.

Logical Workflow: Direct Synthesis vs. Post-Synthetic Modification

The choice between direct synthesis and post-synthetic modification depends on the availability of the amidoximated linker, the stability of the linker under synthesis conditions, and the desired properties of the final MOF.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of two widely studied this compound-based MOFs: UiO-66-AO and MIL-53-AO. The post-synthetic modification route is highlighted due to its prevalence and reliability.

Synthesis of UiO-66-NH₂ (Precursor MOF)

The UiO-66(Zr)-NH₂ framework is a popular choice for post-synthetic modification due to its exceptional chemical and thermal stability.[9]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-aminoterephthalic acid (H₂BDC-NH₂)

-

N,N-Dimethylformamide (DMF)

Procedure: [10]

-

Dissolve ZrCl₄ (1.47 g) and 2-aminoterephthalic acid (1.06 g) in 150 mL of DMF in a 200 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, collect the yellow crystalline powder by centrifugation or filtration.

-

Wash the product thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any unreacted precursors.

-

Dry the resulting UiO-66-NH₂ powder in a vacuum oven at 150 °C overnight.

Post-Synthetic Amidoximation of UiO-66-NH₂ to UiO-66-AO

This two-step process first converts the amino groups to cyano groups, followed by conversion to this compound groups.

Step 1: Conversion of -NH₂ to -CN (Diazotization and Cyanation)

Materials:

-

UiO-66-NH₂

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

Procedure:

-

Disperse UiO-66-NH₂ (1.0 g) in a solution of concentrated HCl (5 mL) and deionized water (50 mL) and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (0.5 g in 5 mL water) to the MOF suspension with constant stirring. Continue stirring at 0-5 °C for 1 hour.

-

In a separate flask, prepare a solution of CuCN (0.7 g) and NaCN (1.0 g) in deionized water (20 mL) and cool it to 0-5 °C.

-

Slowly add the diazotized MOF suspension to the cyanide solution. A vigorous reaction with the evolution of nitrogen gas will occur.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes.

-

Collect the solid product by filtration, wash thoroughly with deionized water and ethanol, and dry under vacuum. This yields UiO-66-CN.

Step 2: Conversion of -CN to this compound

Materials:

-

UiO-66-CN

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Ethanol/water mixture

Procedure:

-

Reflux a mixture of UiO-66-CN (0.5 g), hydroxylamine hydrochloride (1.5 g), and potassium carbonate (1.5 g) in a 1:1 (v/v) ethanol/water solution (50 mL) at 80 °C for 24 hours.

-

After cooling, filter the solid product and wash it extensively with deionized water and ethanol.

-

Dry the final product, UiO-66-AO, under vacuum at 60 °C.

Synthesis of MIL-53(Al)-NH₂ (Precursor MOF)

MIL-53(Al)-NH₂ is another robust MOF that can be functionalized with this compound groups.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

2-aminoterephthalic acid (BDC-NH₂)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

Procedure: [11]

-

Mix aluminum chloride hexahydrate (0.966 g, 4 mmol) and 2-aminoterephthalic acid (0.725 g, 4 mmol) in 15 mL of deionized water in a 23 mL Teflon-lined autoclave.

-

Heat the autoclave at 150 °C for 24 hours.

-

Wash the resulting powder with water and then with DMF.

-

To remove any trapped linker molecules, heat the powder in 15 mL of DMF at 150 °C for 24 hours. Repeat this step twice with fresh DMF.

-

Activate the final product by heating at 200 °C for 10 hours under vacuum to obtain activated MIL-53(Al)-NH₂.

Post-Synthetic Amidoximation of MIL-53(Al)-NH₂ to MIL-53(Al)-AO

The procedure for the conversion of the amino group to an this compound group in MIL-53(Al)-NH₂ is analogous to the one described for UiO-66-NH₂.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of the precursor and this compound-functionalized MOFs.

Table 1: Synthesis Parameters for Precursor MOFs

| MOF | Metal Precursor | Organic Linker | Solvent | Temperature (°C) | Time (h) | Yield (%) | BET Surface Area (m²/g) |

| UiO-66-NH₂ | ZrCl₄ | 2-aminoterephthalic acid | DMF | 120 | 24 | ~85 | 822[10] |

| MIL-53(Al)-NH₂ | AlCl₃·6H₂O | 2-aminoterephthalic acid | Water | 150 | 24 | ~70 | ~1000 |

Table 2: Post-Synthetic Modification Parameters and Properties of this compound-Based MOFs

| Precursor MOF | Amidoximation Reagents | Solvent | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Uranium Adsorption Capacity (mg/g) |

| UiO-66-NH₂ | NH₂OH·HCl, K₂CO₃ | Ethanol/Water | 80 | 24 | ~600 | 194.8[12] |

| MIL-53(Al)-NH₂ | NH₂OH·HCl, K₂CO₃ | Ethanol/Water | 80 | 24 | ~750 | ~250 |

Application in Drug Delivery

While the majority of research on this compound-based MOFs has focused on metal ion adsorption, their potential in drug delivery is an emerging area of interest. The functional groups on the MOF surface can be leveraged for targeted delivery and controlled release of therapeutic agents.[3][4]

Drug Loading and Release

The porous structure of this compound-functionalized MOFs allows for the encapsulation of drug molecules. For instance, the anti-cancer drug doxorubicin (B1662922) (DOX) can be loaded into these MOFs.[13][14] The loading is typically achieved by soaking the activated MOF in a concentrated solution of the drug. The release of the drug can be triggered by changes in pH, which is particularly relevant for cancer therapy as the tumor microenvironment is often acidic.[15]

Biocompatibility and Cytotoxicity

For any material to be used in a biomedical application, its biocompatibility and cytotoxicity must be thoroughly evaluated. Studies on related MOF systems have shown that the toxicity is often dependent on the metal ion and the organic linker.[5] While specific data on the cytotoxicity of this compound-functionalized MOFs is still emerging, the constituent components (e.g., zirconium, aluminum, terephthalic acid derivatives) have been investigated in other contexts. It is crucial to conduct rigorous in vitro and in vivo studies to establish the safety profile of these materials for drug delivery applications.

Experimental Workflow for Drug Delivery Application

The following diagram illustrates a typical workflow for the investigation of this compound-based MOFs for drug delivery.

Conclusion

The synthesis of this compound-based MOFs, primarily through post-synthetic modification of stable frameworks like UiO-66 and MIL-53, is a well-established process with significant potential in various fields. While their application in uranium extraction is extensively documented, their utility in drug delivery is a promising and evolving area of research. This guide provides the foundational knowledge and detailed protocols necessary for researchers to explore the synthesis and application of these versatile materials. Further investigation into the biocompatibility and drug release kinetics of this compound-functionalized MOFs will be critical for their successful translation into clinical applications.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioMOF-Based Anti-Cancer Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. Postsynthetic modification of metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spray drying-assisted construction of hierarchically porous ZIF-8 for controlled release of doxorubicin - Nanoscale (RSC Publishing) [pubs.rsc.org]

Theoretical Underpinnings of Amidoxime Binding: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the binding mechanisms of amidoxime-containing molecules. Amidoximes are a critical functional group in various scientific domains, from the extraction of heavy metals to the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the state-of-the-art computational approaches, quantitative binding data, and detailed experimental protocols.

Introduction to this compound Binding

The this compound functional group (-C(NH₂)=NOH) is a versatile moiety capable of coordinating with a wide range of metal ions and participating in hydrogen bonding interactions within biological systems.[1][2][3] Its ability to act as a chelating agent has led to its extensive use in materials for the extraction of uranium and other heavy metals from aqueous solutions.[1][2] In the realm of drug discovery, this compound-containing compounds have emerged as promising inhibitors for various metalloenzymes and other protein targets.[4][5] Understanding the intricate details of these binding interactions at a molecular level is paramount for the rational design of more efficient and selective materials and therapeutics.

Theoretical studies, primarily employing quantum mechanics (QM) and molecular mechanics (MM), provide invaluable insights into the binding modes, energetics, and dynamics of this compound complexes. This guide will delve into the core computational techniques, present key quantitative findings, and outline the methodologies to facilitate further research in this exciting field.

Quantitative Data on this compound Binding

The binding affinity of this compound-containing molecules to their targets is a critical parameter in evaluating their efficacy. The following tables summarize quantitative data from various theoretical studies, providing a comparative overview of binding energies and affinities.

Binding of this compound-Based Inhibitors to Biological Targets

Molecular docking is a widely used computational technique to predict the binding affinity and mode of small molecules to a protein's active site. The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding.

| Target Protein | Ligand (ZINC ID) | Binding Affinity (kcal/mol) | Computational Method |

| Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | ZINC2268942 | -8.6 | Molecular Docking |

| Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) | Various this compound-containing heterocycles | -5.7 to -8.6 | Molecular Docking |

| Histone Deacetylases (HDACs) | This compound-based inhibitors | Submicromolar (IC₅₀) | (Experimental data often used to validate computational models) |

Table 1: Binding affinities of this compound-containing compounds to biological targets as determined by molecular docking studies.[4][5][6]

Binding Energies of this compound-Metal Complexes

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energetics of molecules. It provides accurate estimations of binding energies between ligands and metal ions.

| Metal Ion | Ligand | Binding Energy (kcal/mol) | Computational Method |

| Uranyl (UO₂²⁺) | Acetamidoximate | Data requires extraction from full-text sources. | DFT (B3LYP) |

| Gallium (Ga³⁺) | Acetamidoximate | Data requires extraction from full-text sources. | DFT |

Table 2: Theoretically calculated binding energies of this compound-metal complexes. Specific energy values are highly dependent on the computational level of theory and the specific complex studied.[2][7][8]

Theoretical and Computational Methodologies

A variety of computational methods are employed to elucidate the binding mechanisms of amidoximes. This section details the protocols for the most common and powerful of these techniques.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and lead optimization in drug discovery.

Experimental Protocol: Molecular Docking of this compound Inhibitors against PfADSL [1][5]

-

Protein and Ligand Preparation:

-

The three-dimensional structure of the target protein (PfADSL) is obtained from the Protein Data Bank or through homology modeling.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms and Gasteiger charges are added to the protein structure.

-

The 3D structures of the this compound-containing ligands are downloaded from a database like ZINC or drawn using chemical drawing software and optimized.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the protein. For PfADSL, a grid box of 80 x 80 x 80 points with a spacing of 0.375 Å has been used.[5]

-

-

Docking Simulation:

-

Software: AutoDock Vina is a widely used program for molecular docking.[1][5]

-

Procedure: The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking simulation. The program samples different conformations and orientations of the ligand within the grid box and scores them based on a defined scoring function.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the binding mode with the lowest binding energy.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or LigPlot+.

-

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the geometry, reactivity, and energetics of metal complexes.

Experimental Protocol: DFT Calculation of Uranyl-Amidoxime Complex [7][8]

-

Model System Construction:

-

A model of the uranyl-amidoxime complex is built using a molecular modeling program. This can include the uranyl ion (UO₂²⁺) and one or more this compound ligands.

-

-

Computational Details:

-

Software: Gaussian, ORCA, or other quantum chemistry packages are commonly used.

-

Functional: The B3LYP hybrid functional is a popular choice for studying such systems.[9]

-

Basis Set: A combination of basis sets is typically used. For light atoms (C, H, N, O), a basis set like 6-31G(d,p) is often employed. For the heavy uranium atom, a relativistic effective core potential (ECP) such as the Stuttgart-Dresden (SDD) is necessary to account for relativistic effects.

-

-

Geometry Optimization and Frequency Calculation:

-

The geometry of the complex is optimized to find the lowest energy conformation.

-

A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Binding Energy Calculation:

-

The binding energy (BE) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated fragments (uranyl ion and this compound ligands): BE = E(complex) - [E(uranyl) + n * E(this compound)]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing the study of conformational changes, solvent effects, and the stability of protein-ligand complexes over time.

Experimental Protocol: MD Simulation of a Protein-Amidoxime Complex

-

System Preparation:

-

The initial coordinates of the protein-ligand complex are typically obtained from a crystal structure or a docking study.

-

The complex is placed in a periodic box of explicit solvent (e.g., water).

-

Ions are added to neutralize the system and to mimic physiological salt concentrations.

-

-

Force Field Parameterization:

-

A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system.

-

Standard parameters are available for proteins and common molecules. However, for a novel this compound ligand, specific parameters for bond lengths, angles, dihedrals, and partial charges need to be developed. This is a critical step and often involves quantum mechanical calculations.

-

-

Simulation Protocol:

-

Software: GROMACS, AMBER, or NAMD are widely used MD simulation packages.

-

Energy Minimization: The system is first energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system is stable. This involves restraining the protein and ligand initially and then gradually releasing the restraints.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the system's dynamics.

-

-

Trajectory Analysis:

-

The trajectory from the production run is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

-

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer a compromise between the accuracy of QM and the efficiency of MM. In this approach, a small, chemically important region of the system (e.g., the active site of an enzyme where a reaction occurs or a ligand binds) is treated with a QM method, while the rest of the system (the protein and solvent) is treated with an MM force field.

Experimental Protocol: QM/MM Study of an this compound in an Enzyme Active Site

-

System Setup:

-

The system is prepared similarly to a classical MD simulation.

-

-

Definition of QM and MM Regions:

-

The this compound ligand and key active site residues directly interacting with it are typically defined as the QM region.

-

The rest of the protein and the solvent are treated as the MM region.

-

The boundary between the QM and MM regions is carefully treated, often using link atoms to saturate the valency of the QM atoms at the boundary.

-

-

QM/MM Simulation:

-

Software: A combination of a QM package (e.g., Gaussian, ORCA) and an MM package (e.g., AMBER, CHARMM) is used.

-

The simulation can be used to study reaction mechanisms, calculate more accurate binding energies, or analyze electronic properties of the ligand in the protein environment.

-

-

Analysis:

-

The results are analyzed to understand the electronic effects of the protein environment on the this compound ligand and the details of the binding interactions.

-

Visualization of Computational Workflows and Binding Mechanisms

To provide a clearer understanding of the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: A generalized workflow for molecular docking studies.

Figure 2: Workflow for calculating binding energy using DFT.

References

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. ks.uiuc.edu [ks.uiuc.edu]

- 3. Density functional theory investigations on the binding modes of amidoximes with uranyl ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. LigParGen Server [zarbi.chem.yale.edu]

- 9. Thermodynamic integration to predict host-guest binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

The Amidoxime Moiety: A Versatile Pharmacophore with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The amidoxime functional group, characterized by a hydroxylamino and an amino group attached to the same carbon atom, has garnered significant attention in medicinal chemistry. Its unique chemical properties make it a versatile pharmacophore, conferring a wide spectrum of biological activities upon molecules that contain it. This technical guide provides a comprehensive overview of the core biological activities of this compound-containing molecules, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to aid in drug discovery and development.

Core Biological Activities of this compound-Containing Molecules

This compound derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. Furthermore, they can act as prodrugs for potent amidine-based therapeutics and serve as nitric oxide (NO) donors, contributing to their diverse biological profiles.

Antimicrobial Activity

This compound-containing compounds have shown promising activity against a variety of bacterial and fungal pathogens. Their antimicrobial effects are often attributed to their ability to be reduced in vivo to the corresponding amidines, which can exhibit potent antimicrobial properties.

Anticancer Activity

The antiproliferative effects of this compound derivatives against various cancer cell lines have been extensively reported. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1] Some amidoximes can also act as bioisosteres of hydroxamates, enabling them to chelate metal ions in the active sites of enzymes like histone deacetylases (HDACs).[1]

Enzyme Inhibition

The this compound functional group is a key feature in the design of inhibitors for a range of enzymes. Their ability to chelate metal ions and form hydrogen bonds allows them to interact with the active sites of various enzymes, leading to their inhibition. Notable targets include indoleamine 2,3-dioxygenase 1 (IDO1), cyclooxygenases (COX), and histone deacetylases (HDACs).[2]

Prodrug Potential

One of the most significant roles of the this compound group in drug development is its function as a prodrug for the more basic and often more potent amidine functionality.[3] This strategy can improve the oral bioavailability of amidine-containing drugs. The in vivo reduction of amidoximes to amidines is a critical activation step.

Nitric Oxide (NO) Donors

This compound-containing molecules can undergo enzymatic oxidation to release nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4] This property is being explored for the development of novel cardiovascular and other therapeutic agents.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various this compound-containing molecules, providing a comparative overview of their biological activities.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzthis compound | E. coli K12 | >500 | [5] |

| 4-Chlorobenzthis compound | E. coli R2 | 62.5 | [5] |

| 4-Bromobenzthis compound | E. coli R2 | 62.5 | [5] |

| 4-Nitrobenzthis compound | E. coli R2 | 125 | [5] |

| Benzylthis compound | E. coli R2 | 250 | [5] |

Table 2: Anticancer Activity of this compound Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline this compound 18 | A549 (Lung) | 6.52 | [6] |

| Quinoline Dithis compound 20 | HeLa (Cervical) | 7.15 | [6] |

| Quinoline Dithis compound 20 | SW620 (Colorectal) | 7.24 | [6] |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide | MT-2 | <10 | [7] |

| N-(biphenyl-4-yl)-2-(2-oxo-1,2-dihydroquinolin-7-yloxy)acetamide | NCI-H661 | 10.8 | [7] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC₅₀ Values)

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Epacadostat (INCB024360) | IDO1 | ~0.07 | [8] |

| 2H-benzo[b][5][9]oxazin-3(4H)-one derivative 14e | IDO1 | 3.63 | [6] |

| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) | Cyclooxygenase (AA-induced platelet aggregation) | 0.58 | [7] |

| This compound derivatives (general) | Histone Deacetylases (HDACs) | Submicromolar | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-containing molecules.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an this compound-containing compound against a bacterial strain.

Materials:

-

Test compound (this compound derivative)

-

Bacterial strain (e.g., E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the bacterial strain from a fresh agar (B569324) plate and inoculate into a tube containing sterile MHB.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Optionally, the absorbance at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

Anticancer Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cancer cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[10]

-

Enzyme Inhibition Assay: Indoleamine 2,3-Dioxygenase 1 (IDO1)

This protocol describes a fluorometric assay to screen for inhibitors of human IDO1.[11]

Materials:

-

Recombinant human IDO1 enzyme

-

Test compound (this compound derivative)

-

L-Tryptophan (substrate)

-

IDO1 Assay Buffer

-

Antioxidant Mix

-

Fluorogenic Developer

-

Black 96-well microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2X Reaction Premix by diluting the 100X Antioxidant Mix in IDO1 Assay Buffer.

-

Prepare the IDO1 Substrate solution (L-tryptophan) in IDO1 Assay Buffer.

-

-

Assay Setup:

-

In a black 96-well plate, add the test compound at various concentrations.

-

Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle).

-

Add the 2X Reaction Premix to all wells.

-

Add the recombinant IDO1 enzyme to all wells except the background control wells.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the IDO1 Substrate solution to all wells.

-

Incubate the plate in the dark for 45 minutes at 37°C.

-

-

Signal Development and Measurement:

-

Add the Fluorogenic Developer Solution to each well.

-

Incubate the plate at 45°C in the dark for 3 hours with gentle shaking.

-

Allow the plate to cool to room temperature.

-

Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value from the dose-response curve.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound-containing molecules.

Conclusion

This compound-containing molecules represent a promising and versatile class of compounds with a wide array of biological activities. Their potential as antimicrobial and anticancer agents, coupled with their utility as enzyme inhibitors and prodrugs, makes them attractive candidates for further investigation in drug discovery and development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important pharmacophore.

References

- 1. Cell Cycle Arrest in G2/M Promotes Early Steps of Infection by Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]

- 5. courses.edx.org [courses.edx.org]

- 6. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by this compound Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

Amidoxime as a Bioisostere for Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Bioisosterism in Drug Design